Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer
The target compound is exclusively the (R)-enantiomer, as confirmed by the IUPAC name 'tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate' and the stereochemically defined InChIKey PBGQRRIIQREOFN-SNVBAGLBSA-N [1]. The (S)-enantiomer, while sharing the identical molecular formula (C₁₂H₂₄N₂O₂; MW 228.33), is a distinct chemical entity with no demonstrated biological or synthetic equivalence . No published direct head-to-head comparative data exist; however, the established precedent of enantiomer-dependent activity in pyrrolidine-based drug candidates (e.g., dipeptidyl peptidase IV inhibitors) indicates that procurement of the correct enantiomer is a prerequisite for reproducible stereochemical outcomes [2].
| Evidence Dimension | Absolute configuration at pyrrolidine C2 chiral center |
|---|---|
| Target Compound Data | (R)-configuration; InChIKey PBGQRRIIQREOFN-SNVBAGLBSA-N |
| Comparator Or Baseline | (S)-enantiomer; same molecular formula (C₁₂H₂₄N₂O₂; MW 228.33) but distinct stereochemistry |
| Quantified Difference | No direct comparative bioactivity or synthetic selectivity data published; differentiation is structural and stereochemical |
| Conditions | Structural identity: PubChem CID 29948391 for (R)-enantiomer |
Why This Matters
Procurement of the wrong enantiomer guarantees failure in any stereospecific synthetic application, rendering the (S)-enantiomer non-interchangeable.
- [1] PubChem Compound Summary for CID 29948391: (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester. IUPAC name and InChIKey. View Source
- [2] Bristol-Myers Squibb. WO Patent Application: Process for preparing dipeptidyl peptidase IV inhibitors and intermediates therefor. Describes stereochemical requirements for cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors using Boc-protected amine intermediates. View Source
